(3-Chloro-6-methyl-1-benzothiophen-2-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone
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Overview
Description
1-(3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBONYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE is a complex organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of a chloro and methyl substituent on the benzothiophene ring, a carbonyl group, and a piperazine ring substituted with a pyridinyl ethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBONYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and appropriate reagents.
Introduction of Substituents: The chloro and methyl groups are introduced via halogenation and alkylation reactions, respectively.
Formation of the Carbonyl Group: The carbonyl group can be introduced through oxidation reactions.
Attachment of the Piperazine Ring: The piperazine ring is attached through nucleophilic substitution reactions.
Substitution with Pyridinyl Ethyl Group: The final step involves the substitution of the piperazine ring with the pyridinyl ethyl group.
Industrial Production Methods
Industrial production methods for this compound would involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBONYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE undergoes various types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carbonyl group.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carbonyl group can lead to carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
1-(3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBONYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBONYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBONYL)-4-METHYLPIPERAZINE
- 1-(3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBONYL)-4-ETHYLPIPERAZINE
Uniqueness
1-(3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBONYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE is unique due to the presence of the pyridinyl ethyl group, which can enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C21H22ClN3OS |
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Molecular Weight |
399.9 g/mol |
IUPAC Name |
(3-chloro-6-methyl-1-benzothiophen-2-yl)-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H22ClN3OS/c1-15-5-6-17-18(14-15)27-20(19(17)22)21(26)25-12-10-24(11-13-25)9-7-16-4-2-3-8-23-16/h2-6,8,14H,7,9-13H2,1H3 |
InChI Key |
YXBQRQUUSYJRSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)N3CCN(CC3)CCC4=CC=CC=N4)Cl |
Origin of Product |
United States |
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